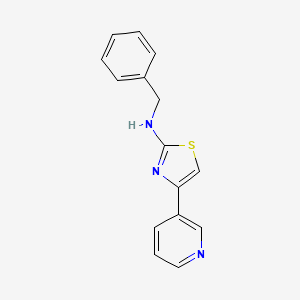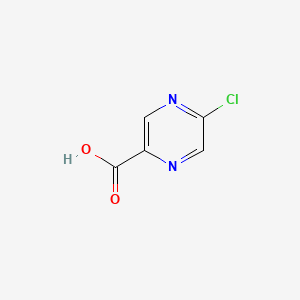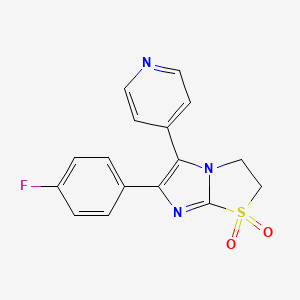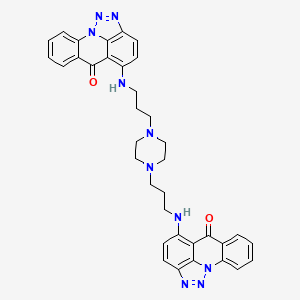
钴-60
概述
描述
Cobalt-60 is a synthetic, radioactive isotope of cobalt . It is the longest-lived radioactive isotope of cobalt, with a half-life of 5.27 years . Cobalt-60 is produced by irradiating the stable isotope cobalt-59 with neutrons in a nuclear reactor . It is used in the inspection of materials to reveal internal structure, flaws, or foreign objects and in the sterilization of food . In medicine, it is used to treat cancer and to sterilize medical equipment .
Molecular Structure Analysis
Cobalt-60 is a hard, gray-blue metal . It resembles iron or nickel . More detailed molecular structure information can be found on chemical databases like ChemSpider .Chemical Reactions Analysis
Cobalt-60 undergoes beta decay to the stable isotope nickel-60 . The activated cobalt nucleus emits two gamma rays with energies of 1.17 and 1.33 MeV . The overall equation of the nuclear reaction (activation and decay) is: 59 27Co + n → 60 27Co → 60 28Ni + e − + 2 γ .Physical And Chemical Properties Analysis
Cobalt-60 emits high-intensity gamma rays . The -decay energy is low and shielded easily while the gamma rays have high energy emission lines around 1.3MeV and are highly penetrating . The number of Cobalt-60 protons neutrons electrons are 27,33, and 27 respectively .科学研究应用
放射疗法发展
钴-60(Co-60)在放射疗法中发挥着至关重要的作用,特别是在开发新应用方面,如基于连续层析摄影的调强放射疗法(IMRT)。Romesberg(2007)的一项研究调查了这种技术在Co-60远程放疗装置中的应用,展示了其在癌症治疗中传递精确放射剂量方面的有效性(Romesberg,2007)。
研究反应堆利用
Co-60在核科学研究中也具有重要意义。Judaibi和Soliman(2022)对研究反应堆中Co-60的生产进行了研究,强调了由于其高强度的γ射线和较长的半衰期,Co-60在各种工业应用中的重要性。该研究强调了Co-60在包括医疗保健和农业在内的各个领域中的潜力(Judaibi & Soliman, 2022)。
生物研究
Co-60γ射线照射器在生物研究中开辟了新的领域。Romani、Maxie、Hesse和Sommer(1962)讨论了使用Co-60照射器研究遗传突变和延长水果的储存寿命,展示了其在农业和遗传研究中的多功能性(Romani, Maxie, Hesse, & Sommer, 1962)。
放射性同位素运输安全
Kunstadt和Gibson(1990)讨论了处理和运输Co-60的安全方面,这对于其在各种工业和医疗过程中的应用至关重要。他们的研究侧重于使用这种放射性同位素时所需的预防措施和协议(Kunstadt & Gibson, 1990)。
工业和研究应用
Co-60的多功能性延伸到各种工业应用。Chou、Skornicki和Cohen(2018)讨论了淘汰像Co-60这样的γ射线辐照技术的影响,强调了其在消毒医疗器械、食品保鲜以及治疗脑瘤的伽玛刀手术中的广泛应用。他们的研究强调了Co-60在各个领域的可靠性和可预测性(Chou, Skornicki, & Cohen, 2018)。
作用机制
未来方向
The production of cobalt-60 is critical to healthcare and, with demand soaring, the challenge is to expand supply . There are a number of initiatives to increase cobalt-60 supply . The greatest opportunity to significantly increase the availability of cobalt-60 is therefore to develop production into new reactor types .
属性
IUPAC Name |
cobalt-60 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTLYIVDDKVIGB-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[60Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Co | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891751 | |
| Record name | Cobalt 60 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.933816 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silver-white metal; | |
| Record name | Cobalt-60 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1831 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Cobalt-60 | |
CAS RN |
10198-40-0 | |
| Record name | Cobalt-60 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10198-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt Co-60 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010198400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt Co-60 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15374 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cobalt 60 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COBALT CO-60 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C8182XDPZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B1206029.png)
![2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide](/img/structure/B1206031.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1206032.png)

![[(2R,3R)-2-(2,4-difluorophenyl)-3-methyl-2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B1206035.png)


![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1206040.png)

![6-[(3,5-Dimethylphenyl)thio]-5-ethyl-1-[4-(methoxy-carbonyl)butyl]uracil](/img/structure/B1206042.png)

